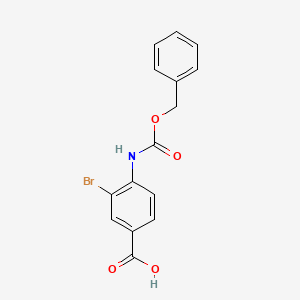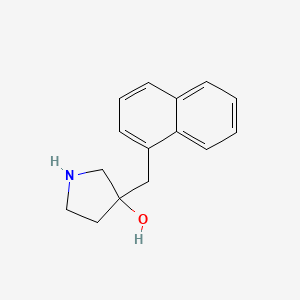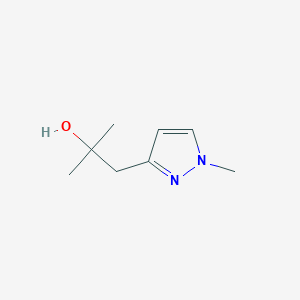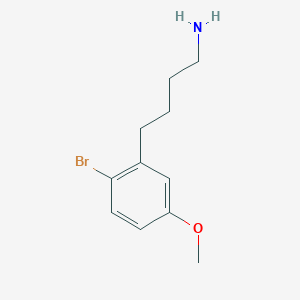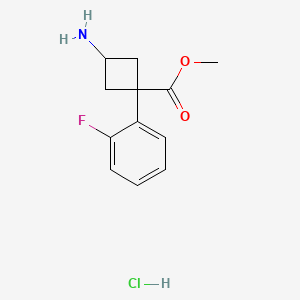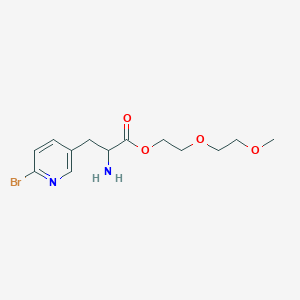
2-(2-Methoxyethoxy)ethyl2-amino-3-(6-bromopyridin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)ethyl2-amino-3-(6-bromopyridin-3-yl)propanoate is a chemical compound with the molecular formula C13H19BrN2O4. It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyethoxy)ethyl2-amino-3-(6-bromopyridin-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds.
Aplicaciones Científicas De Investigación
2-(2-Methoxyethoxy)ethyl2-amino-3-(6-bromopyridin-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethoxy)ethyl2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: A related compound with a similar structure but different functional groups.
Other pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
2-(2-Methoxyethoxy)ethyl2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C13H19BrN2O4 |
|---|---|
Peso molecular |
347.20 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate |
InChI |
InChI=1S/C13H19BrN2O4/c1-18-4-5-19-6-7-20-13(17)11(15)8-10-2-3-12(14)16-9-10/h2-3,9,11H,4-8,15H2,1H3 |
Clave InChI |
WJCZYGPHXUXOOI-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOC(=O)C(CC1=CN=C(C=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)
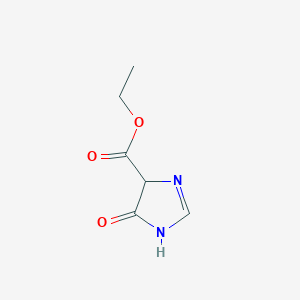
![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)


![5-Fluoro-2-methylbenzo[b]thiophene](/img/structure/B13566514.png)
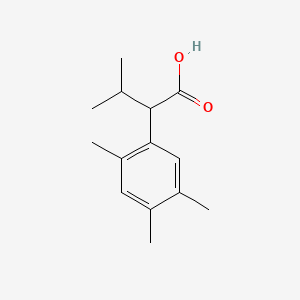
![rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B13566528.png)

